N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-methyloxalamide

Description

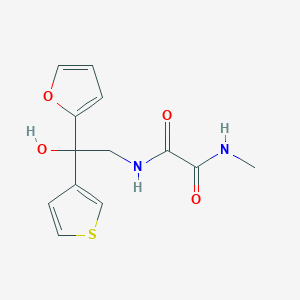

N1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-methyloxalamide is a heterocyclic compound featuring a central ethyl backbone substituted with hydroxyl, furan-2-yl, and thiophen-3-yl groups. The oxalamide moiety is N-methylated at the N2 position, conferring steric and electronic uniqueness.

Properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-14-11(16)12(17)15-8-13(18,9-4-6-20-7-9)10-3-2-5-19-10/h2-7,18H,8H2,1H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCWYYIYUWZOLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-methyloxalamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H18N2O4S2

- Molecular Weight : 402.5 g/mol

- CAS Number : 2034253-58-0

The compound features a unique structure that combines a furan ring, a thiophene ring, and an oxalamide moiety, which contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of intermediates containing the thiophene and furan rings, followed by the introduction of the oxalamide group. Common reagents include various acids and bases under controlled conditions to optimize yield and purity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.

Anticancer Activity

Several studies have explored the anticancer potential of compounds with similar structures. For example, derivatives containing thiophene and furan rings have been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that these compounds could significantly reduce cell viability in human pancreatic and gastric cancer cells .

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The unique structural features allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or other proteins involved in cell signaling pathways critical for cancer progression .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effect of a similar compound on human gastric cancer (SGC7901) cells. The results showed a significant reduction in cell viability (up to 70% at higher concentrations), indicating strong anticancer properties. The mechanism was linked to increased levels of pro-apoptotic markers such as caspase 3 .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of thiophene-based compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the 2-Thioxoacetamide Series

describes five compounds with a 2-thioxoacetamide backbone, synthesized via condensation reactions. While these lack the oxalamide group, they share structural motifs such as heterocyclic substituents (e.g., furan, thiophene derivatives) and amide linkages. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Backbone Differences: The target compound replaces the thiazolidinone-thioxoacetamide framework with an oxalamide group, altering hydrogen-bonding capacity and conformational flexibility .

- Substituent Effects: The hydroxyl group on the ethyl backbone may enhance solubility compared to non-polar substituents (e.g., chlorobenzylidene in compound 9).

- Heteroarene Positioning: The thiophen-3-yl group in the target contrasts with thiophen-2-yl derivatives (e.g., in ’s a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol), which may influence electronic properties and steric interactions .

Furan and Thiophene Derivatives in Pharmacopeial Context

and list compounds with furan and thiophene motifs, often paired with amino or amide functionalities:

- : Includes a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, highlighting the prevalence of thiophene in bioactive molecules.

- : Features ranitidine-related compounds with dimethylamino-methylfuran groups. The target’s furan-2-yl group lacks such modifications, suggesting simpler synthetic routes but reduced electronic modulation .

Table 2: Heterocyclic Substituent Comparison

Key Observations :

Q & A

Q. What are the optimal synthetic routes for N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-methyloxalamide, and how can purity be ensured?

The synthesis involves multi-step reactions starting with intermediates containing furan and thiophene rings, followed by oxalamide group introduction. Key steps include:

- Step 1 : Preparation of thiophene- and furan-containing intermediates via nucleophilic substitution or condensation reactions.

- Step 2 : Coupling intermediates using oxalyl chloride or activated esters under controlled pH (6–8) and temperature (0–25°C).

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. Which spectroscopic methods confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.2–7.8 ppm (thiophene/furan protons), δ 4.5–5.5 ppm (hydroxyethyl group), δ 3.1–3.3 ppm (N-methyl resonance).

- ¹³C NMR : Carbonyl signals at ~160–170 ppm confirm oxalamide bonds.

- Infrared (IR) Spectroscopy : Stretching bands at ~3300 cm⁻¹ (O-H), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-N).

- High-Performance Liquid Chromatography (HPLC) : Retention time consistency (e.g., C18 column, acetonitrile/water gradient) validates purity .

Q. What are the key intermediates in the synthesis, and how are they characterized?

- Intermediate A : 2-(Thiophen-3-yl)furan-2-yl ethanol.

- Characterization : LC-MS (m/z 209 [M+H]⁺), ¹H NMR (hydroxy proton at δ 2.8 ppm).

- Intermediate B : N-Methyloxalamide chloride.

- Characterization : IR (C=O at 1720 cm⁻¹), reactivity with amines confirmed via TLC .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial) be resolved?

- Experimental Design Adjustments :

- Cell Line Variability : Use standardized cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) with controlled passage numbers.

- Assay Conditions : Normalize ATP levels in cytotoxicity assays (e.g., MTT) to avoid false negatives from metabolic interference.

- Enzyme-Specific Studies : Conduct NQO2 inhibition assays (IC₅₀) to isolate mechanisms distinct from general cytotoxicity .

Q. What strategies elucidate the mechanism of action in cancer cell lines?

- Target Identification :

- Pull-Down Assays : Use biotinylated derivatives to isolate binding proteins (e.g., heat shock proteins, kinases).

- Transcriptomic Profiling : RNA-seq after 24-hour exposure to identify dysregulated pathways (e.g., apoptosis, oxidative stress).

- Computational Docking : Molecular dynamics simulations (AMBER/CHARMM) predict interactions with NQO2’s hydrophobic active site .

Q. How can computational methods predict reactivity in substitution reactions?

- Density Functional Theory (DFT) :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., hydroxyl group as reactive center).

- Simulate transition states for SN2 reactions at the hydroxyethyl moiety (activation energy ~25 kcal/mol).

- Solvent Effects : COSMO-RS models predict reaction rates in polar aprotic solvents (e.g., DMF > DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.